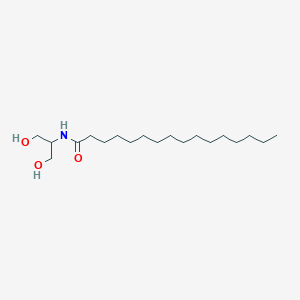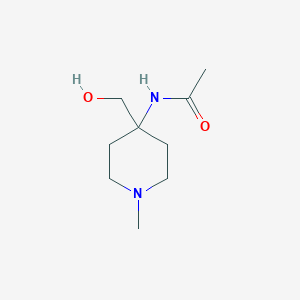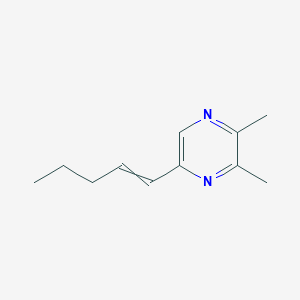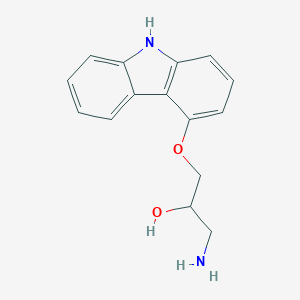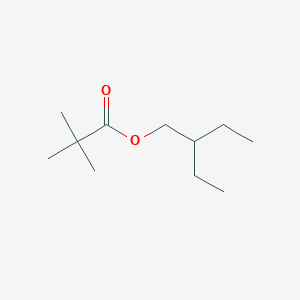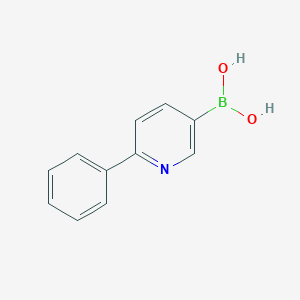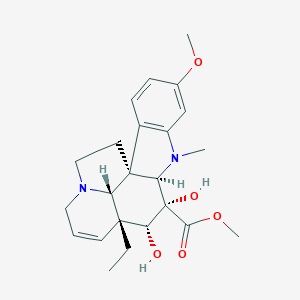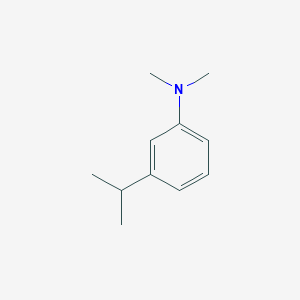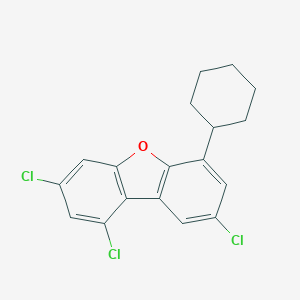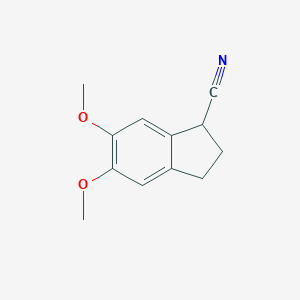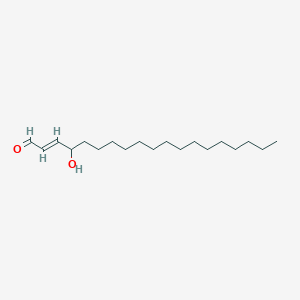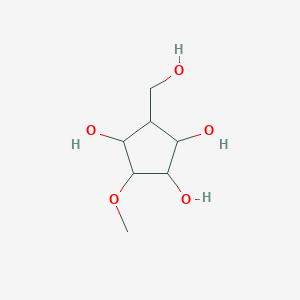
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol, also known as MHTP, is a natural compound found in the roots of the Chinese herb Cistanche deserticola. MHTP has been the subject of several scientific studies due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is not fully understood, but it is thought to work by modulating various signaling pathways in the body. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth, as well as the Nrf2 pathway, which is involved in antioxidant defense. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has also been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and physiological effects:
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol can protect cells from oxidative stress and apoptosis. In animal studies, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to improve heart function and reduce inflammation. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol in lab experiments is that it is a natural compound, which may make it safer and less toxic than synthetic compounds. However, one limitation is that 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is not widely available and may be expensive to obtain.
Future Directions
There are several future directions for research on 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of heart failure. Further studies are needed to fully understand the mechanism of action of 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is a natural compound found in the roots of the Chinese herb Cistanche deserticola. It has been studied for its potential therapeutic properties in various fields, including neurology, cardiology, and immunology. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have neuroprotective, cardioprotective, and immunomodulatory effects. While there are limitations to using 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol in lab experiments, it has potential as a safe and effective natural compound for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol can be synthesized from the root extract of Cistanche deserticola. The extraction process involves grinding the roots and soaking them in a solvent, such as ethanol, for several hours. The extract is then filtered and concentrated to obtain 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol.
Scientific Research Applications
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been studied for its potential therapeutic properties in various fields, including neurology, cardiology, and immunology. In neurology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have a positive effect on heart function and may be useful in the treatment of heart failure. In immunology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
properties
CAS RN |
142878-30-6 |
|---|---|
Product Name |
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol |
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-methoxycyclopentane-1,2,4-triol |
InChI |
InChI=1S/C7H14O5/c1-12-7-5(10)3(2-8)4(9)6(7)11/h3-11H,2H2,1H3 |
InChI Key |
CXHDBGBAGQDGGV-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C1O)O)CO)O |
Canonical SMILES |
COC1C(C(C(C1O)O)CO)O |
synonyms |
2-methoxy-5-hydroxymethylcyclopentane-1,3,4-triol salpantiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



